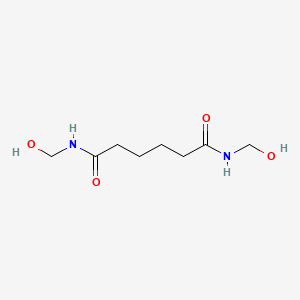
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is an organic compound belonging to the class of polyethers It is characterized by the presence of two phenoxy groups attached to a long chain of ethylene glycol units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of phenol with 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atoms with phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenol derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its polyether backbone.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane involves its interaction with various molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The polyether backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Lacks the phenoxy groups, making it less reactive in certain chemical reactions.
1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane: Contains bromine atoms instead of phenoxy groups, leading to different reactivity and applications.
Hexaethylene glycol: Shorter chain length and lacks phenoxy groups, resulting in different physical and chemical properties.
Uniqueness
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of phenoxy groups, which enhance its reactivity and potential applications in various fields. The polyether backbone provides flexibility and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
20740-88-9 |
|---|---|
Formule moléculaire |
C24H34O7 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C24H34O7/c1-3-7-23(8-4-1)30-21-19-28-17-15-26-13-11-25-12-14-27-16-18-29-20-22-31-24-9-5-2-6-10-24/h1-10H,11-22H2 |
Clé InChI |
FTGQSLVLZGRLJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


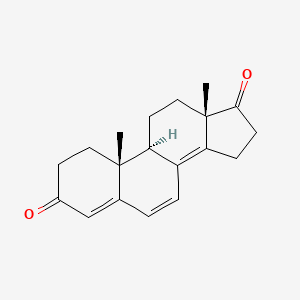
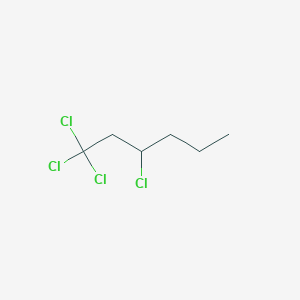
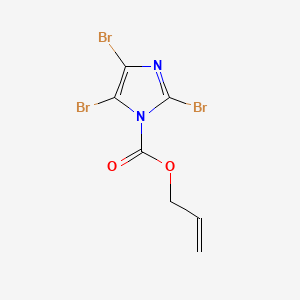
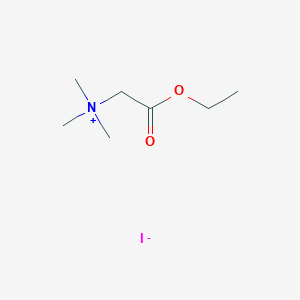

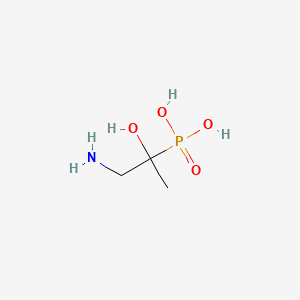
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)

![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

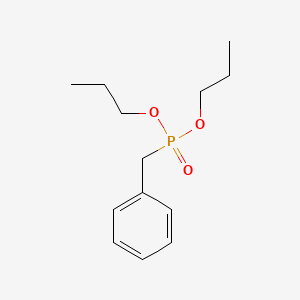

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
